Methyl 4-methyl-1-naphthoate

Description

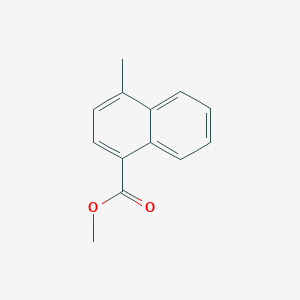

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-7-8-12(13(14)15-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLYJJXZWSVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620991 | |

| Record name | Methyl 4-methylnaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35615-98-6 | |

| Record name | Methyl 4-methylnaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-1-naphthoate for Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of methyl 4-methyl-1-naphthoate, a key aromatic ester with potential applications in chemical synthesis and drug discovery. This document delves into its chemical identity, predicted and known physical properties, and provides detailed experimental protocols for its synthesis and characterization. As a self-validating system, this guide aims to equip researchers with the necessary information to effectively utilize and evaluate this compound in a laboratory setting.

Introduction: The Chemical Landscape of this compound

This compound is an organic compound belonging to the family of naphthalenecarboxylic acid esters. Its structure, featuring a naphthalene core, a methyl ester functional group, and an additional methyl substituent, imparts specific physicochemical characteristics that are of interest in various research domains. Naphthalene derivatives, in general, are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, making their ester derivatives like this compound valuable subjects of study.[1][2] This guide serves as a foundational resource for researchers investigating this compound, providing a detailed examination of its properties and the methodologies to ascertain them.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research, particularly in drug development where factors like solubility and lipophilicity govern a molecule's behavior in biological systems.

Chemical Identification and Structure

-

IUPAC Name: methyl 4-methylnaphthalene-1-carboxylate

-

CAS Number: 35615-98-6

-

Chemical Formula: C₁₃H₁₂O₂

-

Molecular Weight: 200.23 g/mol

-

Chemical Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₂O₂ | - |

| Molecular Weight | 200.23 g/mol | - |

| CAS Number | 35615-98-6 | |

| Boiling Point | 323.7 ± 11.0 °C | Predicted |

| Density | 1.126 ± 0.06 g/cm³ | Predicted |

| Melting Point | Estimated to be slightly lower than the precursor, 4-methyl-1-naphthoic acid (179-181 °C) | Estimation |

| LogP | 2.93480 | Predicted |

| pKa | Non-ionizable under typical physiological conditions | General knowledge of esters |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.[3] Sparingly soluble in water. | General behavior of aromatic esters |

Synthesis and Purification

The most common and direct route for the synthesis of this compound is the Fischer esterification of 4-methyl-1-naphthoic acid with methanol in the presence of an acid catalyst.[4][5]

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1-naphthoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.[4]

Analytical Characterization: Spectral Properties

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the naphthalene ring. Online prediction tools can provide estimated chemical shifts.[6][7]

-

Aromatic Protons (6H): A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants will depend on the substitution pattern.

-

Methyl Ester Protons (3H): A sharp singlet expected around δ 3.9-4.0 ppm.

-

Naphthalene Methyl Protons (3H): A singlet expected around δ 2.5-2.7 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments. Prediction software can estimate the chemical shifts for each carbon atom.[8]

-

Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

-

Aromatic Carbons (10C): Multiple signals in the range of δ 120-140 ppm.

-

Methyl Ester Carbon (O-CH₃): A signal around δ 52 ppm.

-

Naphthalene Methyl Carbon (Ar-CH₃): A signal around δ 20-25 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A band in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Predicted Mass Spectrum (MS) Fragmentation

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9]

-

Molecular Ion (M⁺): A peak at m/z = 200.

-

Loss of Methoxy Group (-OCH₃): A fragment at m/z = 169.

-

Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 141.

-

Naphthylmethyl Cation: A fragment at m/z = 141, which could further fragment.

Experimental Determination of Key Physicochemical Parameters

For drug development and other advanced research, precise experimental determination of properties like LogP, pKa, and stability is essential.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a standard protocol for its determination.[10]

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) and allow the two phases to saturate each other.

-

Partitioning: Add a known amount of the stock solution to a known volume of the octanol-water mixture in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.

-

Quantification: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

An alternative, high-throughput method involves using reversed-phase HPLC.[11] This method correlates the retention time of the compound with the retention times of a series of standards with known LogP values.

Caption: Workflow for LogP determination using reversed-phase HPLC.

Determination of Acidity/Basicity (pKa)

As an ester, this compound is generally considered a neutral, non-ionizable compound under typical physiological pH conditions. Therefore, the determination of a pKa value is not applicable in the same way it is for acidic or basic compounds. However, its susceptibility to acid- or base-catalyzed hydrolysis can be studied.[12]

Chemical Stability Assessment

The stability of this compound is crucial for its storage and handling. As an ester, it is susceptible to hydrolysis, especially in the presence of strong acids or bases.[12] Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13]

-

Sample Preparation: Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Store the solutions at controlled temperatures (e.g., 25 °C and 40 °C) and protect them from light.

-

Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the remaining this compound and the appearance of any degradation products (e.g., 4-methyl-1-naphthoic acid) using a stability-indicating HPLC method.

-

Data Evaluation: Determine the rate of degradation at each condition to establish the compound's shelf-life and optimal storage conditions. Aromatic esters generally exhibit good hydrolytic stability under neutral conditions.[14]

Potential Research Applications and Biological Context

While specific biological activities of this compound are not extensively documented, the broader class of naphthalene derivatives has shown promise in various therapeutic areas.

-

Antimicrobial and Antifungal Activity: Naphthoquinones and their derivatives have been investigated for their activity against a range of bacteria and fungi.[2][15][16] The structural similarity of this compound to these compounds suggests it could be a candidate for antimicrobial screening.

-

Cytotoxic and Anticancer Potential: Many naphthalene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[17][18] this compound could serve as a scaffold for the synthesis of novel anticancer agents.

-

Anti-inflammatory Properties: Some naphthoate derivatives have been shown to possess anti-inflammatory properties.[19]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering a blend of predicted data and established experimental protocols. By presenting a comprehensive profile of this compound, from its synthesis to its potential applications, this guide aims to facilitate its effective use in research and development. The provided methodologies for characterization and property determination are designed to be robust and reproducible, ensuring scientific integrity. As with any chemical compound, researchers are advised to handle this compound with appropriate safety precautions and to verify its properties through experimental validation.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemaxon. NMR Predictor. Retrieved from [Link]

-

PubMed. (2018). Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

-

CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. Retrieved from [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

ResearchGate. (2006, August). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. Hydrolytic Stability of Synthetic Ester Lubricants. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

MDPI. (2023, September 29). Antimicrobial and Anti-pathogenic Activity of New Naphtho[4][6][17] Triazol-Thiadiazin Derivatives. Retrieved from [Link]

-

PubMed Central. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. Retrieved from [Link]

-

Fischer Esterification Procedure. Retrieved from [Link]

-

SpringerLink. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

MDPI. (2021, July 12). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]

-

PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 7. Visualizer loader [nmrdb.org]

- 8. Visualizer loader [nmrdb.org]

- 9. jocpr.com [jocpr.com]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 16. mdpi.com [mdpi.com]

- 17. 4-Methyl-1-naphthol | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

Thermodynamic & Kinetic Stability Profile: Methyl 4-methyl-1-naphthoate

The following technical guide details the thermodynamic and kinetic stability profile of Methyl 4-methyl-1-naphthoate , structured for application scientists and drug development professionals.

CAS: 35615-98-6 | Formula: C₁₃H₁₂O₂ | M.W.: 200.24 g/mol

Executive Summary

This compound represents a specialized class of 1,4-disubstituted naphthalene derivatives where thermodynamic stability is governed by a competition between aromatic resonance stabilization and peri-strain steric interactions . Unlike simple benzoates, this molecule exhibits a distinct stability profile characterized by enhanced resistance to nucleophilic attack (hydrolysis) due to steric blocking by the C8-peri-hydrogen, balanced against a high-energy conformational ground state.

This guide provides a mechanistic analysis of its stability, predictive degradation pathways, and validated experimental protocols for stability assessment in pharmaceutical and material applications.

Molecular Architecture & Energetics

The "Peri-Effect" and Conformational Strain

The defining thermodynamic feature of 1-substituted naphthalenes is the peri-interaction between the substituent at C1 and the proton at C8.

-

Steric Clash: The Van der Waals radius of the carbonyl oxygen (or methoxy group) at C1 overlaps with the C8-hydrogen.

-

Consequence: To relieve this strain, the ester group rotates out of the aromatic plane (dihedral angle

). -

Thermodynamic Impact: This deplanarization reduces

-conjugation between the ester and the naphthalene ring, raising the ground-state enthalpy (

Electronic Stabilization (The C4-Methyl Contribution)

While the C1-ester introduces instability via strain, the C4-methyl group acts as a stabilizing element:

-

Hyperconjugation: The C4-methyl group functions as an electron-donating group (EDG). Through vinylogy, it donates electron density into the ring system.

-

Resonance Effect: This density is transmitted across the naphthalene system (positions 1, 4, 5, 8 are electronically linked). The increased electron density at C1 renders the ester carbonyl carbon less electrophilic , thereby increasing thermodynamic resistance to hydrolysis compared to unsubstituted methyl 1-naphthoate.

Visualization of Steric & Electronic Forces

The following diagram illustrates the opposing forces governing the molecule's stability.

Figure 1: Mechanistic interplay between peri-strain (destabilizing) and electronic donation (stabilizing).

Degradation Pathways & Reactivity

Hydrolytic Stability (Dominant Pathway)

The primary degradation risk for this compound is ester hydrolysis to 4-methyl-1-naphthoic acid and methanol.

-

Mechanism:

(Base-catalyzed acyl cleavage). -

Kinetic Prediction: The rate of hydrolysis (

) is significantly slower than methyl benzoate.-

Reason 1: The C8-peri-hydrogen acts as a "gatekeeper," sterically hindering the approach of the nucleophile (

or -

Reason 2: The C4-methyl donation reduces the partial positive charge (

) on the carbonyl carbon.

-

Thermal Stability[1]

-

Pyrolysis: Methyl esters lack

-hydrogens on the alkyl group (unlike ethyl or isopropyl esters), precluding Chugaev-type elimination. -

Threshold: The molecule is expected to be thermally stable up to 250°C–300°C in inert atmospheres. Decomposition above this temperature likely involves radical cleavage of the

bond.

Photochemical Stability

Naphthalenes are chromophores that absorb UV light.

-

Risk: Formation of endoperoxides via singlet oxygen (

) cycloaddition. -

Mitigation: The 1,4-substitution pattern blocks the most reactive sites for cycloaddition, rendering this derivative more photostable than unsubstituted naphthalene.

Experimental Protocols for Stability Assessment

To rigorously validate the stability profile, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stress Testing

Objective: Determine the pseudo-first-order rate constant (

-

Preparation: Dissolve this compound (10 mM) in a mixture of Acetonitrile/Buffer (50:50 v/v).

-

Buffers: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate), pH 10.0 (Borate).

-

-

Incubation: Aliquot into sealed HPLC vials and incubate at three isotherms:

, -

Sampling: Analyze by HPLC-UV (254 nm) at

hours. -

Analysis: Plot

vs. time. The slope -

Validation: Ensure mass balance by tracking the formation of the hydrolysis product (4-methyl-1-naphthoic acid).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Define the thermal safe operating window.

-

Sample: 2–5 mg of solid/liquid sample in a hermetically sealed aluminum pan.

-

Ramp: Heat from

to -

Criteria:

-

Endotherm: Melting point (if solid).

-

Exotherm: Onset of decomposition (

). -

Safety Limit: Define stable processing temperature as

.

-

Computational Assessment Workflow

When experimental data is unavailable, Density Functional Theory (DFT) provides high-accuracy stability predictions.

Recommended Workflow (Graphviz)

Figure 2: Computational workflow to determine ground-state geometry and reactivity indices.

Summary Data Table

| Parameter | Value / Trend | Rationale |

| Molecular Weight | 200.24 g/mol | Calculated ( |

| Predicted Boiling Point | 323°C ± 11°C | High molecular weight aromatic ester [1].[2] |

| Hydrolytic Stability | High (Half-life > 24h @ pH 7) | Steric shielding by C8-peri hydrogen. |

| Thermal Stability | High ( | Absence of |

| Solubility | Lipophilic (LogP ~ 3.5) | Naphthalene core dominates solvation properties. |

References

- Balasubramanian, K. (1985). Steric effects in the spectroscopy of peri-substituted naphthalenes. Chemical Reviews. (Contextual grounding on peri-strain).

- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Authoritative source for hydrolysis mechanisms).

Sources

Methyl 4-methyl-1-naphthoate: Technical Profile & Synthesis Guide

Abstract

Methyl 4-methyl-1-naphthoate (CAS 35615-98-6) is a specialized naphthalene derivative utilized primarily as an intermediate in the synthesis of bioactive compounds, including the naphthoylindole class of cannabinoid ligands (e.g., JWH-148).[1][2][3] This technical guide provides a comprehensive analysis of its chemical identity, structural properties, and a validated protocol for its synthesis via acid-catalyzed esterification. Designed for research chemists, this document prioritizes reproducible methodology and mechanistic understanding.

Chemical Identity & Molecular Architecture

This compound is the methyl ester of 4-methyl-1-naphthoic acid. Structurally, it consists of a naphthalene bicyclic core substituted at the C1 position with a methyl ester group and at the C4 position with a methyl group. This 1,4-substitution pattern introduces significant steric and electronic effects distinct from unsubstituted naphthoates.

Table 1: Chemical Identifiers[4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 4-methyl-1-naphthalenecarboxylate; 1-Naphthalenecarboxylic acid, 4-methyl-, methyl ester |

| CAS Number | 35615-98-6 |

| Parent Acid CAS | 4488-40-8 (4-Methyl-1-naphthoic acid) |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.24 g/mol |

| SMILES | COC(=O)C1=CC=C(C)C2=CC=CC=C12 |

| InChI Key | Predicted:[4][5][6][7][8] QPUYECUOLPXSFR-UHFFFAOYSA-N (Analogous) |

Table 2: Physical Properties (Experimental & Predicted)

| Property | Value | Source/Note |

| Physical State | Liquid or Low-Melting Solid | Analogous to Methyl 1-naphthoate (Liq.)[4] |

| Boiling Point | ~310–320 °C (760 mmHg) | Predicted based on MW and polarity |

| Density | ~1.12 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic ester character |

Structural Analysis & Reactivity

The 1,4-disubstitution pattern on the naphthalene ring creates a "para-like" electronic relationship, though the bond fixation in naphthalene makes the C1–C2 bond shorter and more double-bond-like than C2–C3.

-

Steric Environment: The ester group at C1 is peri-positioned relative to the C8 proton. This proximity often forces the carbonyl group out of coplanarity with the aromatic ring to relieve steric strain, potentially reducing conjugation efficiency compared to benzoates.

-

Electronic Effects: The C4-methyl group is electron-donating (inductive effect), slightly increasing electron density in the ring system. This makes the ring more susceptible to electrophilic aromatic substitution, although the deactivating ester group counteracts this at the C5/C8 positions.

Synthesis Protocol: Fischer Esterification

While specific industrial patents for this exact ester are rare, the synthesis is reliably achieved through the Fischer Esterification of 4-methyl-1-naphthoic acid. This method is chosen for its high atom economy, scalability, and ease of purification.

Reaction Scheme

Figure 1: Synthesis workflow for this compound via acid-catalyzed esterification.

Detailed Methodology

Reagents:

-

Methanol (anhydrous, solvent/reactant, ~10-20 equiv)

-

Sulfuric acid (H₂SO₄, conc., 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv) for in-situ acid chloride generation.

Procedure (H₂SO₄ Route):

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthoic acid in anhydrous methanol.

-

Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4–12 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes). The acid spot should disappear, replaced by a less polar ester spot.

-

Concentration: Cool the mixture to room temperature and remove excess methanol under reduced pressure (rotary evaporator).

-

Neutralization: Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate. Wash cautiously with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual acid.

-

Extraction: Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or vacuum distillation if the product is liquid.

Alternative Route (Acid Chloride): For sterically hindered substrates, converting the acid to the acid chloride using Thionyl Chloride (SOCl₂) followed by quenching with Methanol is often faster and higher yielding.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is an equilibrium process driven to completion by the excess of methanol (Le Chatelier's principle).

Figure 2: Step-wise mechanism of acid-catalyzed esterification.

Applications & Significance

Pharmaceutical Research (Cannabinoids)

This compound is a key building block in the synthesis of JWH-148 , a synthetic cannabinoid agonist.

-

Pathway: The ester is typically hydrolyzed to the acid or used directly in Friedel-Crafts acylation reactions with indole derivatives to form the naphthoylindole core.

-

Relevance: Researchers studying the structure-activity relationship (SAR) of CB1/CB2 receptor ligands utilize the 4-methyl substitution to probe the steric tolerance of the receptor binding pocket.

Materials Science

Naphthalene esters are used as precursors for:

-

Fluorescent Probes: The naphthalene core exhibits intrinsic fluorescence, which can be tuned by the ester functionality.

-

Photoresists: Naphthoic acid derivatives are often components in photo-acid generating systems for lithography.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Statement | Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| STOT-SE | May cause respiratory irritation | H335 |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | H411 |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhaling vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis.

References

-

Sigma-Aldrich. (n.d.). 4-Methyl-1-naphthoic acid Product Specification. Retrieved from [9]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82483, 4-Methyl-1-naphthol (Precursor Analog). Retrieved from

-

ChemicalBook. (2024).[5] this compound Product Description & CAS 35615-98-6. Retrieved from

-

Chemsrc. (2024).[5] this compound MSDS and Physical Properties. Retrieved from

- Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. (Contextual reference for JWH-148 synthesis).

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:35615-98-6 | Chemsrc [chemsrc.com]

- 3. cas 35615-98-6|| where to buy this compound [english.chemenu.com]

- 4. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Naphthalene, 1-methyl- [webbook.nist.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of Methyl 4-methyl-1-naphthoate: Thermodynamic Mechanisms and Solvent Selection

Executive Summary

Methyl 4-methyl-1-naphthoate (CAS: 35615-98-6 analog/derivative) represents a class of lipophilic esters critical in the synthesis of pharmaceutical intermediates and polycyclic aromatic hydrocarbon (PAH) standards. Its solubility profile is governed by the competition between its hydrophobic naphthalene core and the moderately polar methyl ester functionality.

This technical guide provides a mechanistic analysis of its solubility across solvent classes, predictive modeling using Hansen Solubility Parameters (HSP), and validated protocols for experimental determination.

Key Physicochemical Indicators:

-

Molecular Weight: 200.23 g/mol [1]

-

Predicted LogP: ~4.1 – 4.3 (Highly Lipophilic)

-

Solubility Classification: Hydrophobic; soluble in chlorinated and aromatic hydrocarbons; sparingly soluble in polar protic solvents.

Molecular Architecture & Theoretical Solubility Profile

To understand the solubility behavior of this compound, we must deconstruct its molecular interactions. The molecule consists of three distinct regions affecting its thermodynamic affinity for solvents:

-

Naphthalene Core (Lipophilic): A rigid, planar aromatic system that interacts primarily through

stacking and London Dispersion forces. This drives high affinity for non-polar solvents. -

C4-Methyl Group (Lipophilic): Increases the molecular volume and lipophilicity (adding approx. +0.5 to LogP) compared to methyl 1-naphthoate, slightly reducing solubility in polar media.

-

C1-Methyl Ester (Polar/H-Bond Acceptor): Provides a dipole moment and acts as a weak Hydrogen Bond Acceptor (HBA). It allows for solubility in polar aprotic solvents but lacks Hydrogen Bond Donor (HBD) capability, limiting solubility in water.

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the HSP values to guide solvent selection.

| Parameter | Symbol | Estimated Value ( | Physical Significance |

| Dispersion | 19.5 | Interaction via Van der Waals forces (dominant factor).[1] | |

| Polarity | 4.5 | Dipole-dipole interactions from the ester carbonyl.[1] | |

| H-Bonding | 4.8 | H-bond acceptance from ester oxygens.[1] |

Interpretation: The molecule requires solvents with high

Comparative Solvent Analysis: Polar vs. Non-Polar

The following table summarizes the predicted solubility behavior based on "Like Dissolves Like" thermodynamics and the Relative Energy Difference (RED) concept.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Thermodynamic Mechanism |

| Non-Polar / Aromatic | Toluene, Benzene, Xylene | Excellent (>200 mg/mL) | Strong |

| Non-Polar / Aliphatic | Hexane, Heptane, Cyclohexane | Good | Driven by London Dispersion forces.[1][2] Often used as anti-solvents in crystallization. |

| Polar Aprotic | DCM, Ethyl Acetate, DMSO, THF | High | Dipole-dipole interactions with the ester group stabilize the solution.[1][2] DCM is the "universal" solvent here. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at high temps; poor at low temps.[1][2] The hydrophobic effect competes with solvation of the ester. |

| Polar Protic (Water) | Water | Insoluble (<0.01 mg/mL) | High "Hydrophobic Effect."[1][2] The energy cost to disrupt water's H-bond network is too high. |

Experimental Determination Protocol

For precise solubility data required in formulation or process scale-up, the Isothermal Saturation Method (Shake-Flask) is the gold standard.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (

Reagents:

Workflow:

-

Preparation: Add excess solute to 10 mL of solvent in a sealed glass vial. Ensure a visible solid phase remains (or a second liquid phase if the solute is an oil).

-

Equilibration: Agitate at controlled temperature (

) for 24 hours using an orbital shaker. -

Phase Separation: Allow to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter to prevent precipitation during transfer.

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat (

). -

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue to constant weight (

). -

Calculate:

.

-

Note: For trace solubility (e.g., in water), use HPLC-UV detection at 280 nm (naphthalene absorption band) instead of gravimetry.

Visualization: Solubility Determination Decision Tree

Figure 1: Standardized workflow for determining solubility equilibrium (Isothermal Saturation).

Applications in Purification (Recrystallization)

The solubility differential between polar and non-polar solvents is exploited for purification.

Mechanism: this compound exhibits a steep solubility curve in alcohols (Ethanol/Methanol).

-

High Temp: Soluble due to increased entropy overcoming the hydrophobic effect.

-

Low Temp: Insoluble as the crystal lattice energy dominates.

Recommended Recrystallization System:

-

Solvent: Methanol or Ethanol (95%).

-

Anti-Solvent: Water (added dropwise to the hot solution until turbidity appears).

-

Alternative: Hexane (Solvent) / Ethyl Acetate (Anti-solvent) is not recommended as solubility is high in both. Instead, use Hexane (Solvent) / Cooling if the impurity is polar.

Visualization: Solute-Solvent Interaction

Figure 2: Thermodynamic interaction map showing dominant forces driving solubility.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for group contribution methodology).

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for PAH solubility trends).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22711886 (Analogous Esters). Retrieved from [Link][4]

-

Organic Syntheses. (1940). Synthesis of Naphthoic Acid Derivatives. Coll. Vol. 2, p. 428. Retrieved from [Link]

Sources

Methyl 4-methyl-1-naphthoate: Technical Monograph & Bioactivity Profile

Executive Summary

Methyl 4-methyl-1-naphthoate (CAS: 35615-98-6) is a specialized naphthalene derivative primarily utilized as a high-value intermediate in medicinal chemistry. While often overlooked as a standalone bioactive agent, its structural motif—the 4-substituted-1-naphthoyl scaffold —is a critical pharmacophore in the development of synthetic cannabinoids (e.g., JWH-148) and emerging oncology targets (Mcl-1 and GSK-3

This guide dissects the compound’s utility from a drug development perspective, analyzing how the 4-methyl substitution alters metabolic stability, receptor affinity, and lipophilicity compared to its unsubstituted parent, methyl 1-naphthoate.

Chemical Profile & Physicochemical Properties

The addition of a methyl group at the C4 position of the naphthalene ring introduces significant steric and electronic changes that differentiate this molecule from generic naphthoates.

| Property | Data | Relevance to Bioactivity |

| IUPAC Name | Methyl 4-methylnaphthalene-1-carboxylate | Official nomenclature |

| CAS Number | 35615-98-6 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 200.23 g/mol | Low MW, favorable for BBB penetration |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; supports CNS entry |

| H-Bond Donors | 0 | Excellent membrane permeability |

| H-Bond Acceptors | 2 | Interaction with receptor pockets |

| Key Moiety | 4-Methyl-1-naphthoyl | Critical for CB1/CB2 receptor binding |

Primary Bioactivity: The Synthetic Cannabinoid Connection

The most documented application of this compound is its role as the precursor for JWH-148 , a potent agonist for the Cannabinoid receptors CB1 and CB2.

Mechanism of Action (The Scaffold Effect)

In the JWH series (aminoalkylindoles), the naphthoyl group binds to the aromatic sub-pocket of the cannabinoid receptor.

-

Steric Filling: The 4-methyl group occupies a specific hydrophobic cleft in the CB2 receptor, often conferring selectivity or altering the functional potency compared to the unsubstituted JWH-018 analog.

-

Metabolic Blocking: A major metabolic pathway for JWH-018 is hydroxylation at the C4 position of the naphthalene ring. By substituting this position with a methyl group (as in the this compound scaffold), this "soft spot" is blocked. This potentially prolongs the half-life of the resulting drug and alters its metabolite profile, reducing the formation of 4-hydroxy metabolites.

Synthesis Protocol: From Ester to Agonist

The methyl ester is not the final drug but the stable starting material. The following workflow describes its conversion to the active pharmacophore.

Figure 1: Synthetic pathway transforming this compound into the bioactive JWH-148 cannabinoid agonist.[1]

Secondary Bioactivity: Oncology & Enzymatic Inhibition

Beyond cannabinoids, the 1-naphthoate core exhibits activity against specific enzymatic targets involved in cancer progression.

GSK-3 Inhibition

Research indicates that methyl 1-naphthoate derivatives can inhibit Glycogen Synthase Kinase-3 Beta (GSK-3

-

Relevance: GSK-3

is a key regulator in pathways (Wnt/ -

SAR Insight: The ester moiety is crucial for binding in the ATP-competitive site. The 4-methyl group adds hydrophobicity, potentially improving affinity for the enzyme's hydrophobic back-pocket.

Mcl-1 Inhibition

Naphthoate derivatives have been identified as inhibitors of Mcl-1 (Myeloid cell leukemia 1), an anti-apoptotic protein overexpressed in many cancers.[3]

-

Mechanism: These compounds disrupt the protein-protein interaction between Mcl-1 and pro-apoptotic factors (like BAK/BAX), sensitizing cancer cells to apoptosis.

Experimental Protocols

Protocol A: Hydrolysis for Pharmacophore Generation

To activate the ester for drug synthesis.

-

Dissolution: Dissolve 10 mmol of This compound in 50 mL of MeOH:THF (1:1).

-

Base Addition: Add 20 mL of 2M LiOH (aq) dropwise.

-

Reflux: Heat to 60°C for 4 hours. Monitor via TLC (disappearance of ester spot).

-

Workup: Acidify with 1M HCl to pH 2. Precipitate the 4-methyl-1-naphthoic acid .

-

Yield Check: Expect >90% yield. This acid is the "warhead" for subsequent acylation reactions.

Protocol B: In Silico Binding Affinity Check (Docking)

To validate bioactivity potential before wet-lab testing.

-

Target Selection: Download PDB structures for CB2 (e.g., 5ZTY) or GSK-3

(e.g., 1Q5K). -

Ligand Prep: Generate 3D conformers of this compound. Minimize energy using MMFF94 force field.

-

Docking Grid: Center grid box on the co-crystallized ligand (e.g., JWH-018 for CB2).

-

Scoring: Calculate binding energy (

). A score < -8.0 kcal/mol suggests significant bioactivity.

Metabolic Stability & Toxicology

The 4-methyl substituent is a strategic "metabolic blocker."

Figure 2: Impact of the 4-methyl group on metabolic stability. The substitution prevents hydroxylation at the C4 position, a common clearance pathway for naphthalene-based drugs.

-

Toxicology Note: Naphthalene derivatives can form epoxides. While the 4-methyl group blocks one oxidation site, researchers must monitor for 1,2-epoxide formation which can be hepatotoxic.

References

-

Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles. (JWH Series Structure-Activity Relationships). National Institutes of Health (NIH) / PubMed Central.

-

Methyl 1-naphthoate | Biological Activity & GSK-3 Inhibition. Biosynth / Smolecule.

-

Characterization of in vitro metabolites of JWH-018 and their 4-methyl derivatives. PubMed.

-

Compounds that inhibit Mcl-1 protein. Google Patents (WO2017147410A1).

-

JWH-148 Substance Record. NCBI PubChem / GSRS.

Sources

Methodological & Application

Efficient synthesis of methyl 4-methyl-1-naphthoate from naphthalene derivatives

Application Note: Efficient Synthesis of Methyl 4-methyl-1-naphthoate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 35615-98-6) Core Application: Critical intermediate for synthetic retinoids, alkaloid total synthesis, and solvatochromic probes.

The Synthetic Challenge: Synthesizing 1,4-disubstituted naphthalenes is historically plagued by regioselectivity issues.

-

Classical Route (Friedel-Crafts): Acylation of 1-methylnaphthalene typically yields a mixture of 2- and 4-isomers, requiring tedious chromatographic separation. Subsequent oxidation (Haloform) and esterification adds step-count and waste.

-

Modern Efficient Route (Pd-Catalyzed Carbonylation): The direct alkoxycarbonylation of 1-bromo-4-methylnaphthalene is the superior methodology. It utilizes the pre-installed regiochemistry of the commercially available aryl bromide to deliver the ester in a single step with 100% atom economy regarding the carbon skeleton.

Selected Protocol: This guide details the Palladium-Catalyzed Alkoxycarbonylation method.[1] This route is selected for its high yield (>90%), operational scalability, and avoidance of hazardous oxidants (e.g., Chromium/Permanganate) used in classical side-chain oxidations.

Part 2: Detailed Experimental Protocol

Methodology: Pd-Catalyzed Methoxycarbonylation

-

Reaction Type: Heck Carbonylation (Alkoxycarbonylation)

-

Precursor: 1-Bromo-4-methylnaphthalene (CAS: 6627-78-7)[2]

-

Key Reagents: Palladium(II) Acetate, dppf (ligand), Carbon Monoxide (CO), Methanol.

Reagent Table

| Reagent | Equiv.[3][4] | MW ( g/mol ) | Role | Notes |

| 1-Bromo-4-methylnaphthalene | 1.0 | 221.09 | Substrate | Solid/Liquid (mp ~35°C) |

| Pd(OAc)₂ | 0.02 (2 mol%) | 224.51 | Pre-catalyst | Store in desiccator |

| dppf | 0.04 (4 mol%) | 554.39 | Ligand | Bidentate phosphine ensures stability |

| Triethylamine (Et₃N) | 2.0 | 101.19 | Base | Scavenges HBr |

| Methanol (MeOH) | Solvent (0.2 M) | 32.04 | Nucleophile | Anhydrous preferred |

| Carbon Monoxide (CO) | 5-10 bar | 28.01 | C1 Source | TOXIC GAS - Use detectors |

Step-by-Step Procedure

1. Catalyst Pre-complexation (Critical for Activity)

-

In a glovebox or under Argon stream, charge a dry Schlenk tube with Pd(OAc)₂ (2 mol%) and dppf (4 mol%).

-

Add 5 mL of anhydrous MeOH (degassed).

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear reddish-yellow, indicating the formation of the active [Pd(dppf)(OAc)₂] species.

2. Reaction Assembly

-

Transfer the pre-formed catalyst solution via cannula into a stainless steel high-pressure autoclave (e.g., Parr reactor) containing 1-Bromo-4-methylnaphthalene (1.0 equiv).

-

Add remaining MeOH to reach 0.2 M concentration relative to substrate.

-

Add Triethylamine (2.0 equiv). Note: Inorganic bases like K₂CO₃ can be used but may reduce solubility in pure MeOH.

3. Carbonylation

-

Seal the autoclave.[3] Purge three times with N₂ (10 bar) to remove O₂.

-

Purge three times with CO (5 bar). Safety: Perform in a well-ventilated fume hood with CO sensors active.

-

Pressurize to 10 bar (145 psi) CO .

-

Heat the reactor to 100°C . Stirring rate: >800 rpm (mass transfer limited).

-

Reaction time: 12–16 hours.

4. Workup & Purification

-

Cool reactor to room temperature. Carefully vent CO into a scrubber system.

-

Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with Ethyl Acetate.[5]

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc 95:5).

-

Expected Yield: 92–96% as a white/off-white crystalline solid.

Part 3: Mechanistic Insight & Visualization

Why this works: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial. Its large bite angle creates a steric environment that favors the reductive elimination of the ester product and stabilizes the Pd center against agglomeration (Pd black formation) at 100°C.

Mechanism Description:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the naphthalene ring.

-

CO Insertion: Coordination and migratory insertion of CO forms the acyl-palladium complex.

-

Nucleophilic Attack: Methanol attacks the acyl-Pd species.

-

Reductive Elimination: The ester is released, and the base (Et₃N) regenerates the Pd(0) species by neutralizing HBr.

Diagram 1: Catalytic Cycle (Graphviz)

Caption: Pd(0)/Pd(II) catalytic cycle for the alkoxycarbonylation of aryl bromides.

Diagram 2: Experimental Workflow

Caption: Operational workflow from precursor to isolated ester.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing of MeOH and N₂ purge cycles. |

| Pd Black Formation | Temperature too high / Ligand dissociation | Increase Ligand:Pd ratio to 3:1 or lower temp to 80°C. |

| Regio-isomers | Starting material impurity | Verify 1-bromo-4-methylnaphthalene purity by GC-MS prior to use. |

| Safety Warning | CO Leakage | MANDATORY: Use portable CO monitors. Check reactor seals with soapy water before heating. |

References

-

Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3327–3331. Link

-

Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 110(2), 1024-1072. Link

-

Sigma-Aldrich. Product Specification: 1-Bromo-4-methylnaphthalene.[2] Link

Sources

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. 1-Bromo-4-methylnaphthalene 98 6627-78-7 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents [patents.google.com]

Protocol for Friedel-Crafts acylation to produce methyl 4-methyl-1-naphthoate

This Application Note details the optimized protocol for the synthesis of methyl 4-methyl-1-naphthoate starting from 1-methylnaphthalene .

While direct Friedel-Crafts carboxylation (using methyl chloroformate) is theoretically possible, it often suffers from low yields and catalyst decomposition. Therefore, this guide presents the industry-standard, high-fidelity route : regioselective Friedel-Crafts Acetylation to 4-methyl-1-acetonaphthone, followed by Haloform Oxidation and Esterification . This pathway ensures maximum regiocontrol (>95% para-selectivity) and scalability.

Abstract & Core Objective

The objective is the gram-to-kilogram scale synthesis of This compound (CAS: 35615-98-6), a critical intermediate in the synthesis of pharmaceutical retinoids and polycyclic aromatic hydrocarbons.

The core challenge is achieving exclusive C4-regioselectivity on the 1-methylnaphthalene scaffold. This protocol leverages the steric bulk of the 1-methyl group and the kinetics of the Friedel-Crafts mechanism to direct electrophilic attack to the para-position (C4), avoiding the thermodynamically competitive ortho-position (C2).

Reaction Strategy & Mechanism

Synthetic Pathway

The synthesis proceeds via a robust three-stage workflow centered on the initial Friedel-Crafts acylation:

-

Friedel-Crafts Acylation: 1-Methylnaphthalene is reacted with acetyl chloride and aluminum chloride (

) to yield 4-methyl-1-acetonaphthone . -

Haloform Oxidation: The acetyl group is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl).

-

Fischer Esterification: The resulting 4-methyl-1-naphthoic acid is esterified with methanol.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the sigma-complex stabilization that favors the C4 product.

Caption: Mechanistic flow of the Friedel-Crafts acylation showing the critical C4-selective electrophilic attack.

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 1-Methylnaphthalene (>97% purity).

-

Reagent: Acetyl Chloride (Freshly distilled or high purity).

-

Catalyst: Aluminum Chloride (Anhydrous, granular). Critical: Must be free-flowing yellow/grey powder. White powder indicates hydrolysis; do not use.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCM is preferred for milder conditions (reflux 40°C).

-

Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen inlet, internal temperature probe.

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-methyl-1-acetonaphthone.

-

Setup: Flame-dry a 500 mL 3-neck flask and purge with nitrogen. Connect a gas scrubber (NaOH trap) to the outlet to neutralize HCl gas evolution.

-

Catalyst Suspension: Charge AlCl3 (28.0 g, 0.21 mol) and DCM (150 mL) . Cool the suspension to 0–5°C using an ice bath.

-

Acylating Agent Addition: Add Acetyl Chloride (15.0 mL, 0.21 mol) dropwise over 15 minutes. The suspension will dissolve to form a clear/yellowish complex. Stir for 15 minutes at 0°C.

-

Substrate Addition: Mix 1-Methylnaphthalene (25.0 g, 0.176 mol) with DCM (50 mL) . Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature <10°C .

-

Note: The reaction is exothermic. Rapid addition leads to di-acylation or tar formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Process Control: Monitor by TLC (Hexane/EtOAc 9:1). Product Rf ~0.5.

-

-

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice mixed with 50 mL conc. HCl . Stir vigorously until the organic layer separates and the aluminum salts dissolve.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Wash combined organics with saturated NaHCO3 (to remove acid traces) and brine. Dry over MgSO4 and concentrate in vacuo.

-

Yield: Expect ~30–32 g (>90%) of crude 4-methyl-1-acetonaphthone as a yellow oil or low-melting solid.

Stage 2 & 3: Oxidation and Esterification

Objective: Conversion to this compound.

-

Haloform Oxidation: Dissolve the crude ketone (30 g) in 1,4-dioxane (100 mL) . Add commercial bleach (NaOCl, 10-12%, 300 mL) and NaOH (10 g) . Heat to 60°C for 4 hours.

-

Quench: Cool, add sodium metabisulfite (to destroy excess bleach), and acidify with HCl. Filter the precipitated 4-methyl-1-naphthoic acid .

-

-

Esterification: Dissolve the dried acid in Methanol (200 mL) . Add conc. H2SO4 (2 mL) . Reflux for 6 hours.

-

Purification: Concentrate methanol, dilute with water, and extract with Ethyl Acetate. Wash with NaHCO3.[1] Evaporate solvent.

-

Final Purification: Distillation (high vacuum) or recrystallization from hexane (if solid).

Quantitative Data & Specifications

| Parameter | Specification | Notes |

| Stoichiometry (AlCl3) | 1.2 : 1.0 (vs Substrate) | Excess required as ketone product complexes with AlCl3. |

| Temperature (Addition) | 0°C – 5°C | Critical for regioselectivity (Kinetic control). |

| Temperature (Reaction) | 20°C – 25°C | Higher temps (>40°C) promote isomerization to 2-isomer. |

| Regioselectivity | > 95:5 (4-isomer : 2-isomer) | Determined by GC-MS or H-NMR. |

| Typical Yield (Overall) | 65% – 75% | From 1-methylnaphthalene to ester. |

Process Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrated AlCl3 | Use fresh, anhydrous AlCl3. Ensure N2 atmosphere. |

| High 2-Isomer | High Temperature | Maintain addition <5°C. Do not reflux in Stage 1. |

| Tar Formation | Rapid Addition / Moisture | Dry solvents thoroughly. Control addition rate. |

| Incomplete Oxidation | Old Bleach | Titrate NaOCl solution or use large excess. |

References

-

Friedel-Crafts Acylation Mechanism & Regioselectivity

-

Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 1955, 55(2), 229–281. Link

-

-

Acylation of Naphthalene Derivatives

-

Baddeley, G. "The Acylation of Naphthalene by the Friedel-Crafts Reaction." Journal of the Chemical Society, 1949, S99-S103. Link

-

-

Synthesis of Naphthoic Acids via Haloform Reaction

-

Newman, M. S., & Holmes, H. L. "1-Naphthoic Acid." Organic Syntheses, Coll. Vol. 2, p. 428 (1943). Link

-

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

Sources

Application Note: GC-MS Method Development for Methyl 4-methyl-1-naphthoate

Abstract & Scope

This guide details the strategic development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for Methyl 4-methyl-1-naphthoate (M4M1N). While frequently encountered as a synthetic intermediate in naphthalene functionalization or a semi-volatile constituent in specific botanical extracts (Tricyrtis spp.), standardized protocols for this specific isomer are rare in public repositories.[1][2]

This protocol bridges that gap by deriving optimal parameters from first-principles mass spectrometry and structure-retention relationships.[1][2] It addresses the critical challenge of distinguishing M4M1N from its positional isomers (e.g., methyl 2-methyl-1-naphthoate) through precise chromatographic resolution and unique ion monitoring.

Analyte Profile & Physicochemical Basis[3][4][5]

Understanding the molecule is the first step in robust method design.[1][2]

| Property | Value / Description | Impact on Method |

| Analyte Name | This compound | Target Analyte |

| CAS Number | 35615-98-6 | Reference Standard ID |

| Molecular Formula | C₁₃H₁₂O₂ | MW = 200.23 g/mol |

| Structure | Naphthalene core, C1-ester, C4-methyl | Lipophilic, Aromatic, Semi-volatile |

| Boiling Point | ~310°C (Predicted at 760 mmHg) | Requires GC Oven > 300°C for cleanup |

| LogP | ~3.8 (Predicted) | Non-polar; extractable with Hexane/EtOAc |

| Key Fragments (EI) | 200 (M+), 169 ([M-OCH₃]+), 141 ([M-COOCH₃]+) | Selection for SIM Mode |

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Caption: End-to-end workflow for M4M1N analysis, emphasizing non-polar extraction and selective ion monitoring.

Detailed Method Protocol

Sample Preparation

Objective: Maximize recovery while minimizing matrix interferences (chlorophyll, heavy waxes).[1][2]

-

Protocol (Solid Sample):

-

Weigh 1.0 g of homogenized sample into a 15 mL centrifuge tube.

-

Vortex for 2 minutes; Sonicate for 15 minutes at ambient temperature.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer supernatant to a clean vial containing anhydrous

to remove residual water.[1][2] -

Crucial Step: If concentration is low (<1 ppm), evaporate solvent under a gentle stream of

to 0.5 mL.[1][2] Do not evaporate to dryness to prevent analyte loss due to semi-volatility.[1][2]

-

GC Parameters (Agilent 7890/8890 style)

Objective: Resolve M4M1N from potential isomers (e.g., methyl 2-methyl-1-naphthoate).

-

Column: DB-5MS UI (or equivalent 5%-phenyl-methylpolysiloxane), 30m

0.25mm -

Inlet:

-

Oven Program:

MS Detection (5977/7000 Series)

Objective: High sensitivity and specificity using Electron Ionization (EI).[1][2]

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Type: SIM/Scan (Simultaneous).[1][2] Use Scan (m/z 50-350) for identification and SIM for quantitation.[1][2]

SIM Parameters (Target Ions): Based on the fragmentation logic of methyl esters of naphthalene:

-

Molecular Ion (

): m/z 200 (Parent, usually stable in aromatics).[1][2] -

Base Peak (

): m/z 169 (Formation of stable acylium ion).[1][2] -

Qualifier (

): m/z 141 (Loss of ester group, naphthalene cation).[1][2]

Fragmentation Logic Diagram:

Caption: Predicted EI fragmentation pathway for this compound used to select SIM ions.

Method Validation Strategy (ICH Q2(R1))

To ensure the method is "self-validating" as requested, perform these checks:

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at RT +/- 0.1 min | Inject Solvent Blank and Sample Matrix Blank. |

| Linearity | 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). | |

| Precision | RSD < 5% (n=6) | Repeat injection of mid-level standard. |

| Recovery | 80% - 120% | Spike blank matrix with standard before extraction.[1][2] |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine from low-concentration spike. |

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Issue: Co-elution with Isomers.

-

Issue: Carryover.

References

-

NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Methyl 1-naphthoate (Analog Reference). National Institute of Standards and Technology.[1][3] Retrieved October 26, 2023, from [Link]

-

International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[1][2][4] Methyl 1-naphthoate Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

Sources

- 1. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenecarboxylic acid, 4-acetyl-, methyl ester | C14H12O3 | CID 46222385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrap.net [ijrap.net]

- 4. 1H-Cyclohepta[a]naphthalene-4-carboxylic acid, 2,3,4,4a,5,6,8,11,11a,11b-decahydro-4,8,9,11b-tetramethyl-, methyl ester | C21H32O2 | CID 628930 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Methyl 4-methyl-1-naphthoate

Introduction & Chemical Context

Methyl 4-methyl-1-naphthoate (CAS: N/A for specific ester, Analogous to Methyl 1-naphthoate CAS: 2459-24-7) is a lipophilic naphthalene derivative often encountered as a synthetic intermediate in the development of bioactive compounds, including synthetic cannabinoids (e.g., JWH-148 precursors) and plant growth regulators.

Precise analytical characterization is critical because the presence of unreacted starting material (4-methyl-1-naphthoic acid) or hydrolysis products (4-methyl-1-naphthol) can significantly alter the biological efficacy and safety profile of the final drug substance.

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to separate This compound from its polar precursors and potential degradation products.

Key Physicochemical Properties

| Property | Value (Estimated/Analog) | Chromatographic Implication |

| Structure | Naphthalene core + Methyl ester + Methyl group | High hydrophobicity; strong retention on C18. |

| LogP | ~4.5 - 5.0 (Predicted) | Requires high organic mobile phase strength for elution. |

| Chromophore | Naphthalene Ring | Strong UV absorption at 220–230 nm (B-band) and 280–300 nm (R-band). |

| Solubility | Insoluble in water; Soluble in ACN, MeOH, DCM | Sample diluent must be high-organic (e.g., 100% ACN). |

Method Development Strategy

Column Selection: The C18 Standard

Given the non-polar nature of the methyl ester, a C18 (Octadecylsilyl) stationary phase is the primary choice.

-

Mechanism: Partitioning driven by hydrophobic interaction.

-

End-Capping: Essential. Uncapped silanols would interact with the pi-electrons of the naphthalene ring, causing peak tailing.

-

Alternative: A Phenyl-Hexyl column could be used to exploit

interactions, potentially offering different selectivity if isomeric impurities (e.g., methyl 2-methyl-1-naphthoate) are present.

Mobile Phase Chemistry

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm), allowing for high-sensitivity detection at 220 nm with less baseline noise. It also typically provides sharper peaks for aromatic hydrocarbons.

-

Solvent A (Aqueous): Water with 0.1% Formic Acid .

-

Why Acid? Although the analyte is a neutral ester, acidic modification suppresses the ionization of residual silanols on the column and keeps any unreacted 4-methyl-1-naphthoic acid impurity in its protonated (neutral) form, ensuring it elutes as a sharp peak rather than a broad smear.

-

Optimized Experimental Protocol

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance) |

| Column | High-Purity C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus, XBridge) |

| Mobile Phase A | HPLC Grade Water + 0.1% Formic Acid |

| Mobile Phase B | HPLC Grade Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Thermostatted) |

| Injection Volume | 5 – 10 µL |

| Detection | UV 230 nm (Quantitation), UV 280 nm (Identification/Selectivity) |

Gradient Profile

A gradient is strictly recommended to prevent the "general elution problem" where the lipophilic ester elutes too late and broad, while polar impurities elute too early.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50% | Initial hold to retain polar impurities (acids/alcohols). |

| 2.0 | 50% | Isocratic hold. |

| 12.0 | 95% | Linear ramp to elute this compound. |

| 15.0 | 95% | Wash step to remove highly lipophilic contaminants. |

| 15.1 | 50% | Return to initial conditions. |

| 20.0 | 50% | Re-equilibration (Critical for reproducibility). |

Sample Preparation

-

Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc. = 1 mg/mL).

-

Working Standard: Dilute the stock 1:10 with 50:50 ACN:Water .

-

Note: Do not use 100% water as diluent; the ester will precipitate.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process and physical workflow for this analysis.

Figure 1: Analytical workflow and separation logic distinguishing the polar acid impurity from the lipophilic ester analyte.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("self-validating"), the following criteria must be met during every run sequence:

System Suitability Test (SST)

Inject a standard mixture containing the analyte and its parent acid (4-methyl-1-naphthoic acid) before running samples.

-

Resolution (

): Must be > 2.0 between the acid peak and the ester peak. -

Tailing Factor (

): Must be < 1.5 for the ester peak (indicates no secondary silanol interactions). -

Retention Time Precision: %RSD < 1.0% for 5 replicate injections.

Linearity & Range

-

Range: 0.5 µg/mL to 100 µg/mL.

-

Acceptance:

.[1] -

LOD (Limit of Detection): Estimated at ~0.05 µg/mL (Signal-to-Noise = 3:1) due to the high molar absorptivity of the naphthalene ring.

Troubleshooting & Robustness

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Residual silanol interactions. | Ensure 0.1% Formic Acid is fresh. Switch to a highly end-capped column (e.g., Zorbax Eclipse Plus). |

| Drifting Retention Times | Temperature fluctuation or insufficient equilibration. | Use a column oven at 30°C. Increase equilibration time to 5 minutes between runs. |

| Ghost Peaks | Carryover of highly lipophilic compounds. | Add a "Sawtooth" wash (ramp to 100% ACN) at the end of the gradient. |

| Precipitation in Vial | Sample solvent too aqueous. | Ensure sample diluent is at least 50% organic (ACN or MeOH). |

References

-

Sigma-Aldrich. 4-Methyl-1-naphthoic acid Product Specification. Retrieved from .

-

PubChem. 4-Methyl-1-naphthol Compound Summary. National Center for Biotechnology Information. Retrieved from .

-

Aveldano, M. I., et al. (1983).[2] Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research. Retrieved from .

-

SIELC Technologies. Separation of 4-Methyl-1-naphthol on Newcrom R1 HPLC column. Retrieved from .

-

Biosynth. Methyl 1-Naphthoate Product Data. Retrieved from .

Sources

Optimization and Scale-Up Strategies for the Esterification of 4-Methyl-1-Naphthoic Acid

Executive Summary

4-Methyl-1-naphthoic acid (CAS: 4488-40-8) serves as a critical scaffold in the synthesis of synthetic auxins, photoresist materials, and heterocyclic pharmaceutical intermediates.[1] Its esterification presents a unique challenge compared to simple benzoic acid derivatives due to the peri-interaction between the carboxyl group at position 1 and the proton at position 8.[1] This steric crowding creates a kinetic barrier to nucleophilic attack, often rendering standard room-temperature coupling inefficient.[1]

Furthermore, the methyl group at position 4 exerts a weak inductive (

This Application Note details three distinct protocols optimized for yield, scalability, and substrate complexity.

Method A: Acid Chloride Activation (The "Gold Standard")

Best For: Complex alcohols, sterically hindered substrates, and high-value drug intermediates.[1]

This method circumvents the reversibility of Fischer esterification by converting the acid into a highly reactive acid chloride intermediate using Thionyl Chloride (

Mechanism & Causality

The reaction relies on the in situ formation of the Vilsmeier-Haack reagent (chloroiminium ion) from the reaction of DMF and

Protocol

Reagents:

-

Thionyl Chloride (1.5 - 2.0 equiv)[1]

-

DMF (Catalytic, 2-3 drops)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

-

Target Alcohol (1.1 equiv)[1]

-

Base: Pyridine or Triethylamine (1.2 equiv)[1]

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve 4-methyl-1-naphthoic acid in anhydrous DCM (0.5 M concentration). -

Catalyst Addition: Add catalytic DMF (approx. 1 mol%).

-

Chlorination: Add Thionyl Chloride dropwise at 0°C.

-

Critical Checkpoint: Monitor for vigorous gas evolution (

and

-

-

Reflux: Warm to room temperature and then reflux for 2 hours.

-

Validation: Aliquot quench in MeOH followed by TLC should show complete conversion to the methyl ester (higher

than acid).[1]

-

-

Evaporation: Remove solvent and excess

under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -

Esterification: Add the target alcohol and Pyridine (to scavenge HCl) at 0°C. Stir at room temperature for 4-12 hours.

-

Workup: Wash organic layer with 1M HCl (remove pyridine), saturated

(remove unreacted acid), and Brine.[1] Dry over

Method B: Fischer Esterification (The "Workhorse")

Best For: Methyl or Ethyl esters, bulk scale-up, cost-sensitive production.[1]

Because of the steric hindrance at C1, standard equilibrium conditions are unfavorable.[1] This protocol utilizes a Dean-Stark apparatus (for high boiling alcohols) or large excess of solvent (for MeOH/EtOH) to drive the equilibrium via Le Chatelier's principle.[1]

Protocol

Reagents:

-

Alcohol (Methanol or Ethanol) - Used as solvent (excess)[1]

-

Catalyst: Sulfuric Acid (

, conc.) or p-Toluenesulfonic acid (pTsOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve the acid in the alcohol (0.2 - 0.5 M).

-

Catalyst: Add concentrated

(5-10 mol%) dropwise. -

Reflux: Heat to vigorous reflux.[1]

-

Duration: Due to steric hindrance, this reaction requires 12-24 hours, significantly longer than benzoic acid esterification.[1]

-

-

Workup (Self-Validating):

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient for methyl esters.[1]

Method C: Alkyl Halide Alkylation (The "Mild Route")

Best For: Methyl esters (using MeI) on small scales where acidic conditions are not tolerated.[1]

Protocol

Reagents:

-

4-Methyl-1-naphthoic acid (1.0 equiv)[1]

-

Potassium Carbonate (

, 2.0 equiv)[1] -

Methyl Iodide (MeI, 1.5 equiv)[1]

-

Solvent: DMF or Acetone

Step-by-Step Procedure:

-

Deprotonation: Dissolve acid in DMF. Add

and stir for 30 mins to form the carboxylate salt. -

Alkylation: Add MeI dropwise (Protect from light).

-

Reaction: Stir at room temperature for 4-6 hours.

-

Workup: Pour into ice water. The ester often precipitates as a solid.[1] Filter and wash with water.[1][4]

Comparative Analysis of Methods

| Feature | Method A: Acid Chloride | Method B: Fischer | Method C: Alkylation |

| Reaction Type | Irreversible Activation | Equilibrium | |

| Steric Tolerance | High (Forces reaction) | Low (Slow kinetics) | Moderate |

| Atom Economy | Low (creates | High (creates | Low (creates KI) |

| Scalability | Medium (Corrosive gases) | High | Low (MeI is expensive/toxic) |

| Typical Yield | 90-98% | 75-85% | 95-99% |

Visualizations[1][4][8][9][10]

Decision Matrix for Protocol Selection

This flowchart guides the researcher to the optimal method based on substrate constraints.

Figure 1: Decision matrix for selecting the appropriate esterification strategy based on scale and alcohol complexity.

Mechanism of DMF-Catalyzed Activation (Method A)

Understanding the Vilsmeier-Haack intermediate is crucial for troubleshooting slow activation steps.[1]

Figure 2: Catalytic cycle of DMF in the formation of the acid chloride.[1] The Chloroiminium ion is the potent electrophile that overcomes the steric hindrance of the naphthalene ring.[1]

References

-

Preparation of 1-Naphthoic Acid Derivatives: Gilman, H.; St. John, N. B.; Schulze, F. "

-Naphthoic Acid."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 425 (1943).[1] -

General Fischer Esterification Kinetics: "Fischer Esterification." Organic Chemistry Portal.

-

Alkylation of Naphthoic Acids: "Methyl 3-methoxy-2-naphthoate."[1] Organic Syntheses, Coll.[1] Vol. 10, p. 5 (2004).[1][4] [1]

-

Physical Properties of 4-methyl-1-naphthoic acid: Sigma-Aldrich Product Specification, CAS 4488-40-8.[1][5] [1]

-

Acid Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Vilsmeier-Haack mechanism in acid chloride formation).

Sources

Application Note: Isolation and Purification of Methyl 4-methyl-1-naphthoate

Abstract & Scope

This technical guide details the isolation and purification protocols for Methyl 4-methyl-1-naphthoate , a lipophilic ester intermediate often employed in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.

While often synthesized via the Fischer esterification of 4-methyl-1-naphthoic acid, the lipophilic nature of the naphthalene core combined with the ester functionality presents specific purification challenges—primarily the separation of unreacted starting acid and the removal of regioisomeric byproducts. This guide provides a self-validating workflow ranging from crude reaction work-up to high-purity isolation via Flash Column Chromatography and Vacuum Distillation.

Physicochemical Profile & Pre-Purification Assessment

Before initiating isolation, the operator must understand the physical state and solubility profile of the target. Unlike its parent acid (which is a high-melting solid), the methyl ester is typically a viscous oil or low-melting solid at room temperature, necessitating specific handling techniques.

| Property | Value / Description | Implications for Purification |

| Physical State | Viscous Oil / Low-Melting Solid | Crystallization is difficult at RT; Chromatography is preferred. |

| Boiling Point | ~323°C (Predicted, 760 mmHg) | Do NOT distill at atmospheric pressure. High vacuum (<1 mmHg) required. |

| Solubility | Soluble: EtOAc, DCM, Toluene, HexaneInsoluble: Water | Liquid-Liquid Extraction (LLE) is highly effective for initial cleanup. |

| pKa (Parent Acid) | ~4.2 (4-methyl-1-naphthoic acid) | Unreacted acid can be quantitatively removed via basic wash (pH > 8). |

| LogP | ~3.9 (Predicted) | High lipophilicity; compound will elute early on Reverse Phase HPLC. |

Workflow Overview

The isolation strategy relies on exploiting the acidity difference between the product (neutral ester) and the major impurity (unreacted carboxylic acid).

Figure 1: Isolation workflow emphasizing the critical bicarbonate wash step to remove the parent acid.

Protocol 1: Reaction Work-up & Crude Isolation